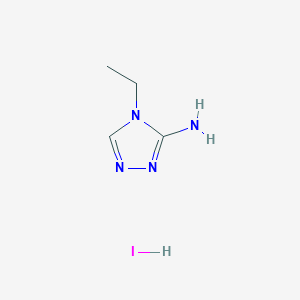
1-(cyclohexylmethyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-1H-pyrazol-4-ol, also known as cyclohexylmethyl pyrazole, is an organic compound used in scientific research and laboratory experiments. It is a member of the pyrazole family, which is a group of heterocyclic compounds that contain five-membered ring systems. Cyclohexylmethyl pyrazole has been found to have a wide range of applications, from acting as a ligand for transition metal complexes to being used as an intermediate in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methods
1-(cyclohexylmethyl)-1H-pyrazol-4-ol and its derivatives have been extensively studied for their synthesis methods. These studies primarily focus on developing environmentally friendly, efficient, and cost-effective synthesis approaches. For example, the work of Khazaei et al. (2012) demonstrates the synthesis of pyrazol derivatives using a novel, heterogeneous, and reusable catalyst in a green and efficient manner (Khazaei et al., 2012). Similarly, Zhou and Zhang (2014) developed a one-pot synthetic protocol for these compounds, emphasizing high yields, short reaction times, and an environmentally benign process (Zhou & Zhang, 2014).
Anticancer and Antioxidant Activities
The pyrazol derivatives have shown significant potential in medical research, particularly in anticancer and antioxidant activities. The study by Cadena-Cruz et al. (2021) synthesized and evaluated these derivatives for their radical scavenging activity and cytotoxic properties against colorectal carcinoma cells, finding some compounds to be more active than ascorbic acid (Cadena-Cruz et al., 2021).
Antibacterial Applications
In the field of microbiology, pyrazol derivatives are being explored for their antibacterial properties. Bhavanarushi et al. (2013) reported the synthesis of these derivatives, which showed excellent antibacterial activity against several bacterial strains, particularly those with a trifluromethyl group (Bhavanarushi et al., 2013).
Catalyst Development
Research on pyrazol derivatives also extends to catalyst development. For instance, Mosaddegh et al. (2010) described the use of cellulose sulfuric acid as a biodegradable and environmentally friendly biopolymer for synthesizing these compounds, highlighting the method's eco-friendliness and cost-effectiveness (Mosaddegh et al., 2010).
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQVHFECKPAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)

![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1434768.png)







![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)


